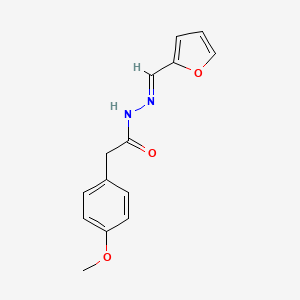![molecular formula C20H22N6O2 B5509235 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a part of the pyrazolo[1,5-a]pyrimidine class, identified as a privileged structure for library synthesis due to its unique core molecule characteristics. This class has garnered interest for its potential in various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions and specific functional group transformations. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a similar compound, was achieved through a complex multi-step process, starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, resulting in an overall chemical yield of 13-14% across eight to nine steps (Wang et al., 2018).
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines and related compounds show diverse molecular structures, with variations in substituents leading to significant differences in their properties and potential applications. Studies on the hydrogen bonding and molecular conformations of these compounds highlight their complex structural characteristics. For example, the study of anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidines provided insights into their hydrogen bonding in two and three dimensions, emphasizing the impact of molecular structure on their chemical behavior (Trilleras et al., 2008).
科学的研究の応用
Synthesis and Characterization
Research on pyrimidine derivatives, including 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine, has shown their potential in various scientific applications. These compounds have been synthesized through different methods, including microwave irradiative cyclocondensation, demonstrating significant biological activities. The synthesis process involves cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions, leading to compounds evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antiviral and Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines, a class related to the given compound, have been synthesized and found to have significant antiviral activity, especially against human enteroviruses, including coxsackieviruses. These compounds have shown to inhibit enterovirus replication at nanomolar concentrations without apparent cytotoxic effects, indicating their potential as potent antiviral agents (Chern et al., 2004).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from pyrimidine, including structures similar to this compound, have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds were found to exhibit significant COX-2 inhibitory activities, with some derivatives showing high selectivity and effectiveness in reducing pain and inflammation, compared with standard drugs (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
Derivatives of pyrimidine, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been synthesized for potential use in imaging and diagnostic applications, particularly for imaging of IRAK4 enzyme in neuroinflammation using PET scans. This showcases the diverse applications of pyrimidine derivatives in medical diagnostics and therapeutic monitoring (Wang et al., 2018).
特性
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-16-7-8-26(23-16)19-13-18(21-15-22-19)24-9-11-25(12-10-24)20(27)14-28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOPWUGPHMYPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)
![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)
![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)